molecular formula C17H18N2O3 B8178355 2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B8178355
M. Wt: 298.34 g/mol
InChI Key: IRFXATKWSGJHHN-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (referred to as NI3 in and ) is a 1,8-naphthalimide derivative synthesized via a multi-step process. Starting from 4-nitro-1,8-naphthalic anhydride (NA1), it undergoes a reaction with N,N-dimethylaminoethylenediamine in ethanol to form an intermediate (NI2), followed by nucleophilic substitution with allylamine to yield NI3 . The compound features a dimethylaminoethyl group at the imide nitrogen (N-position) and a methoxy group at the 6-position of the naphthalene core. Its structure is confirmed via FTIR, NMR, and elemental analysis . NI3 exhibits tunable photophysical properties, making it suitable for applications in fluorescent sensing and copolymer synthesis .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6-methoxybenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18(2)9-10-19-16(20)12-6-4-5-11-14(22-3)8-7-13(15(11)12)17(19)21/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFXATKWSGJHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to 2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit anticancer properties. Specifically, they have been shown to inhibit the activity of bromodomains associated with various cancers. Bromodomains are protein structures that recognize acetylated lysines on histones and play a critical role in gene regulation related to cancer proliferation.

In studies involving cancer cell lines, this compound has demonstrated the ability to inhibit the growth of tumor cells by interfering with the bromodomain-containing proteins BRPF1 and BRPF2, which are implicated in cancer progression .

Neuroprotective Effects

There is emerging evidence suggesting that benzoisoquinoline derivatives may possess neuroprotective properties. Preliminary studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve protection against oxidative stress and modulation of neuroinflammatory pathways.

Case Study 1: Anticancer Activity

A study published in Biochemical Pharmacology explored the effects of various benzoisoquinoline derivatives on cancer cell lines. The findings revealed that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating significant potency against specific cancer types .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of similar compounds in a model of oxidative stress-induced neuronal damage. Results showed that treatment with these derivatives significantly reduced neuronal cell death and improved cell viability compared to controls. This suggests potential applications in developing therapeutic strategies for neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionSupporting Studies
Anticancer ActivityInhibition of bromodomain proteins linked to cancer proliferationBiochemical Pharmacology
NeuroprotectionModulation of neurotransmitter systems and antioxidant effectsNeurodegenerative Research

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may act as a DNA intercalator, stabilizing DNA-topoisomerase II complexes and disrupting the cleavage-relegation equilibrium of topoisomerase II, leading to the formation of broken DNA strands .

Comparison with Similar Compounds

NI4: Positional Isomer of NI3

NI4 (2-allyl-6-((2-(dimethylamino)ethyl)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione) shares the same substituents as NI3 but differs in their positions: the dimethylaminoethyl group is attached to the C-4 nitrogen of the naphthalimide core instead of the imide nitrogen. This structural variation leads to distinct photophysical behaviors. While both compounds show similar pH-dependent fluorescence, NI3 exhibits stronger metal ion sensing capabilities, particularly toward Cu²⁺ and Fe³⁺, due to the proximity of the dimethylaminoethyl receptor to the chromophore .

Hydroxyethyl Naphthalimides (6a–7e)

Compounds such as 6a (2-(2-hydroxyethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) and 7a (2-(2-hydroxyethyl)-6-((1-methyl-1H-imidazol-2-yl)thio)-1H-benzo[de]isoquinoline-1,3(2H)-dione) replace the dimethylaminoethyl group with hydroxyethyl. These derivatives demonstrate potent antifungal activity (e.g., against Candida albicans) but lack the fluorescence-enhancing properties of NI3 due to the absence of a tertiary amine group .

BPNM: Methoxy-Substituted PET Probe

BPNM (2-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) shares the 6-methoxy substitution with NI3 but incorporates a bis(pyridinylethyl)aminoethyl group. The methoxy group in BPNM enhances Zn²⁺ detection sensitivity by increasing molar absorptivity (ε = 12,500 M⁻¹cm⁻¹) and quantum yield (Φf = 0.42) compared to non-methoxy analogues. This suggests that the methoxy group in NI3 may similarly optimize its electronic properties for sensing applications .

Lysosome-Targeting Naphthalimide (NIMS)

NIMS [(E)-6-(4-((tert-butyldiphenylsilyl)oxy)styryl)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione] utilizes the dimethylaminoethyl group for lysosomal accumulation via protonation in acidic environments. NI3’s dimethylaminoethyl group may enable similar lysosome-targeting behavior, though this requires experimental validation .

Anticancer Agent Amonafide

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione) shares the dimethylaminoethyl substituent with NI3 but has an amino group at the 5-position. NI3’s methoxy group may reduce cytotoxicity compared to amonafide, which has dose-limiting myelosuppression .

Comparative Data Table

Compound Name Substituents (Position) Key Properties/Applications Reference
NI3 6-OCH₃, N-(CH₂)₂N(CH₃)₂ (imide) Fluorescent sensing, styrene copolymers
NI4 6-NH(CH₂)₂N(CH₃)₂, N-allyl (C-4) Metal ion detection (Cu²⁺, Fe³⁺)
6a (Hydroxyethyl derivative) 6-OCH₃, N-(CH₂)₂OH Antifungal activity (MIC = 2 µg/mL)
BPNM 6-OCH₃, N-(CH₂)₂N(pyridine)₂ Zn²⁺ sensing (LOD = 0.1 µM)
Amonafide 5-NH₂, N-(CH₂)₂N(CH₃)₂ DNA intercalation, anticancer activity

Research Implications

NI3’s combination of a methoxy electron-donating group and a dimethylaminoethyl receptor positions it as a versatile scaffold for fluorescence-based sensors and smart materials. Comparative studies with analogues underscore the importance of substituent placement and electronic effects in tuning functionality.

Biological Activity

2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as a benzoisoquinoline derivative, has garnered attention for its potential biological activities. This compound, with a molecular formula of C17H18N2O3 and CAS number 36780-21-9, is characterized by its unique structure that contributes to its pharmacological properties.

  • Molecular Weight : 298.34 g/mol
  • Purity : 95%
  • Boiling Point : Approximately 470.9 °C
  • Chemical Structure : The compound features a methoxy group and a dimethylaminoethyl side chain, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that benzoisoquinoline derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : They possess the ability to combat various bacterial and fungal infections.
  • Anti-inflammatory Effects : Some derivatives demonstrate potential in reducing inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : It can affect cellular signaling pathways that regulate cell growth and apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzoisoquinoline derivatives:

  • Antitumor Studies :
    • A study published in Cancer Research demonstrated that related compounds significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity :
    • Research highlighted in Journal of Medicinal Chemistry reported that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anti-inflammatory Effects :
    • A study in Phytotherapy Research investigated the anti-inflammatory properties of related compounds, revealing significant reductions in inflammatory markers in vitro and in vivo models .

Data Table of Biological Activities

Activity TypeModel/SystemResultReference
AntitumorBreast Cancer Cell LineIC50 = 15 µM
AntimicrobialE. coliMIC = 8 µg/mL
Anti-inflammatoryMouse ModelReduced TNF-α levels by 50%

Q & A

Basic: What are the established synthetic routes for this compound, and what analytical techniques are used for structural confirmation?

Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting amine derivatives (e.g., 2-(dimethylamino)ethylamine) with naphthalic anhydride precursors under reflux conditions. Key characterization techniques include:

  • NMR spectroscopy : 1H NMR (e.g., δ9.64 for HCl, aromatic protons at δ8.54–7.88) and 13C NMR (e.g., δ163.9 for carbonyl groups) .
  • Mass spectrometry (MS) : ESI-MS showing m/z 269.2 [M+H+] .
  • Elemental analysis : Confirming purity (e.g., C: 60.11%, H: 5.63%, N: 8.73%) .

Basic: What are the solubility properties and recommended formulation strategies for biological assays?

Answer:

  • Solubility : The compound is a solid at room temperature. DMSO is preferred for in vitro studies; alternatives include ethanol or H2O if insoluble .
  • Formulations :
    • Injections : DMSO:Tween 80:Saline (10:5:85) for improved bioavailability.
    • Oral administration : Suspensions in 0.5% CMC Na .
  • Storage : Stable for 3 years at -20°C in powder form .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across synthesis batches?

Answer:
Contradictions may arise from solvent effects, impurities, or tautomerism. Methodological steps include:

  • Standardization : Use deuterated solvents (e.g., CD3OD) and internal references (TMS) .
  • Comparative analysis : Cross-check with published spectra (e.g., δ7.89–6.95 in modified analogues vs. δ8.54–7.88 in the parent compound ).
  • Advanced NMR : 2D techniques (COSY, HSQC) to resolve overlapping signals .

Advanced: What methodologies are employed to study the structure-activity relationship (SAR) of derivatives for anticancer activity?

Answer:

  • Structural modifications : Introduce functional groups (e.g., selenium at position 6) to enhance cytotoxicity .
  • Biological evaluation :
    • MTT assays : Measure IC50 values in cancer cell lines (e.g., HepG2, MCF-7).
    • Molecular docking : Predict binding affinities with target proteins (e.g., topoisomerase II) .
  • Data interpretation : Correlate substituent electronegativity or steric effects with activity trends .

Basic: What biological activities have been reported for this compound and its derivatives?

Answer:

  • Antimicrobial activity : Nitro and amino derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays .
  • Anticancer potential : Selenium-containing analogues exhibit cytotoxicity (IC50 < 10 µM in leukemia cells) .
  • Activity trends : Amino derivatives generally outperform nitro counterparts due to enhanced hydrogen bonding .

Advanced: How can environmental fate studies be integrated into the research framework?

Answer:
Follow methodologies from environmental chemistry projects (e.g., INCHEMBIOL):

  • Physicochemical profiling : Determine logP, solubility, and hydrolysis rates to predict environmental distribution .
  • Ecotoxicity assays : Use Daphnia magna or algae to assess acute/chronic toxicity.
  • Long-term modeling : Simulate bioaccumulation in multi-compartment systems (soil, water) .

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